molecular formula C9H6FN3O B1447837 4-Fluoro-6-methoxy-1H-indazole-3-carbonitrile CAS No. 1260386-10-4

4-Fluoro-6-methoxy-1H-indazole-3-carbonitrile

Cat. No.: B1447837
CAS No.: 1260386-10-4
M. Wt: 191.16 g/mol
InChI Key: HQTQDTHGVWGNHQ-UHFFFAOYSA-N
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Description

4-Fluoro-6-methoxy-1H-indazole-3-carbonitrile is a chemical compound with the molecular formula C9H6FN3O and a molecular weight of 191.16 . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of indazoles, including this compound, has been a topic of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound consists of a fluorine atom at the 4-position and a methoxy group at the 6-position of the indazole ring . The InChI code for this compound is 1S/C8H4FN3/c9-5-2-1-3-6-8(5)7(4-10)12-11-6/h1-3H, (H,11,12) .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds, including this compound, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 191.16 .

Future Directions

The future directions for the research and development of 4-Fluoro-6-methoxy-1H-indazole-3-carbonitrile and similar compounds could involve further exploration of their medicinal applications, as well as the development of more efficient and environmentally friendly synthesis methods .

Properties

IUPAC Name

4-fluoro-6-methoxy-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O/c1-14-5-2-6(10)9-7(3-5)12-13-8(9)4-11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTQDTHGVWGNHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)F)C(=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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